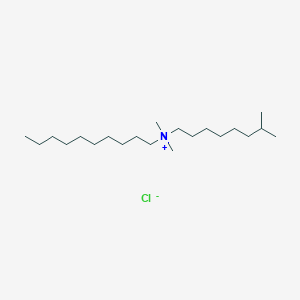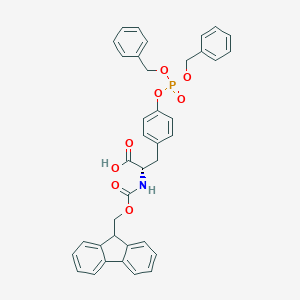
Fmoc-Tyr(PO3Bzl2)-OH
説明
Fmoc-Tyr(PO3Bzl2)-OH is a derivative of tyrosine used in the synthesis of phosphotyrosine-containing peptides. It is one of several Fmoc-Tyr(PO3R2)-OH derivatives evaluated for use in Fmoc solid-phase peptide synthesis. The compound is characterized by the presence of benzyl phosphate protecting groups, which are intended to protect the phosphate moiety during peptide assembly .
Synthesis Analysis
The synthesis of Fmoc-Tyr(PO3Bzl2)-OH involves a multi-step process. Initially, the carboxyl group of tyrosine is protected, followed by phosphorylation of the tyrosyl hydroxyl group. The protecting groups for the phosphate are then introduced. In one study, a 'large-scale' three-step synthetic procedure was developed, which included phenacyl protection of the carboxyl group, 'phosphite-triester' phosphorylation, and final removal of the phenacyl group by zinc reduction in acetic acid . The synthesis of related Fmoc-Tyr(PO3R2)-OH derivatives has also been reported, with the aim of improving the efficiency and purity of the resulting phosphopeptides .
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr(PO3Bzl2)-OH is characterized by the presence of the Fmoc group, which protects the amino group of tyrosine, and two benzyl groups that protect the phosphate moiety. The stability of the P-N bonds in related Fmoc derivatives has been noted to be stable towards 20% piperidine in DMF, which is important for the deprotection steps in peptide synthesis .
Chemical Reactions Analysis
In peptide synthesis, Fmoc-Tyr(PO3Bzl2)-OH undergoes coupling reactions to incorporate the phosphotyrosine unit into peptides. The efficiency of various coupling methods for the incorporation of monobenzyl phosphorodiester-protected derivatives like Fmoc-Tyr(PO3Bzl,H)-OH has been evaluated, with HBTU/HOBt/DIEA and HATU/HOAt/DIEA coupling procedures providing the most efficient incorporation . The stability of the P-N bonds allows for the selective removal of protecting groups without affecting the phosphotyrosine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-Tyr(PO3Bzl2)-OH are influenced by its protective groups. The Fmoc group allows for easy removal under mild basic conditions, while the benzyl phosphate protecting groups confer stability to the phosphate during synthesis. The compound forms stable crystals, which is advantageous for handling and storage . The choice of protecting groups affects the purity of the final phosphopeptides, with some derivatives leading to higher purity and less contamination than others .
科学的研究の応用
Application 1: Self-Supporting Hydrogels for Biomedical Applications
- Summary of the Application: Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
- Methods of Application: The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Application 2: Two-Component Single Amino Acid-Based Hydrogels
- Summary of the Application: The ability to use a combination of Fmoc-Tyr and catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) to form a functional two-component hydrogel which combines the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .
- Methods of Application: The formation of hydrogels by low molecular weight building blocks results in important supramolecular assemblies for technological applications . N-modified amino acids are especially interesting components for the organization of such structures due to their high association efficiency, inherent biocompatibility, and structural diversity .
- Results or Outcomes: The combined gel displayed a clear silver ion reduction activity . The observed hybrid gel has a very high storage modulus, of the same order of magnitude as that of the Fmoc-Tyr gel .
Safety And Hazards
“Fmoc-Tyr(PO3Bzl2)-OH” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help if skin irritation occurs . If inhaled, remove the person to fresh air and keep comfortable for breathing .
特性
IUPAC Name |
(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYRDUOBZALLV-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576669 | |
| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(PO3Bzl2)-OH | |
CAS RN |
134150-51-9 | |
| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



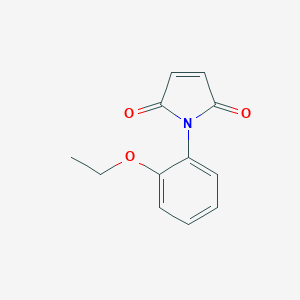

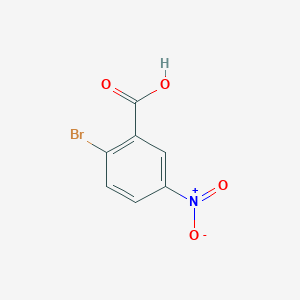
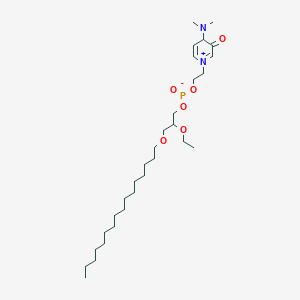
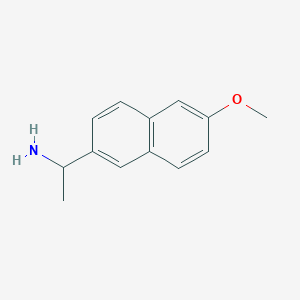
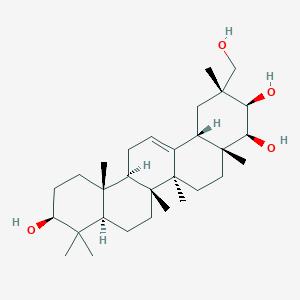
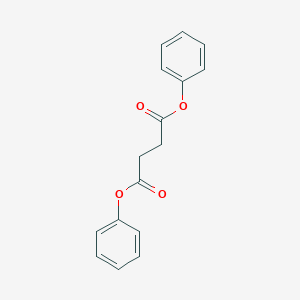
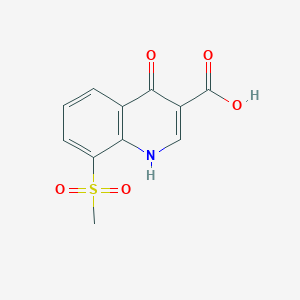
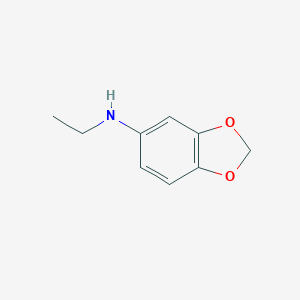
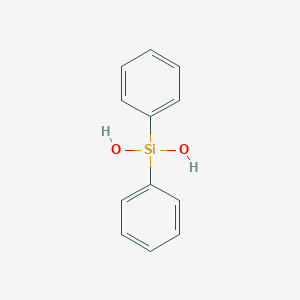
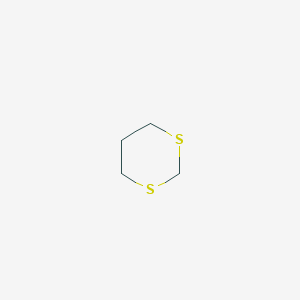
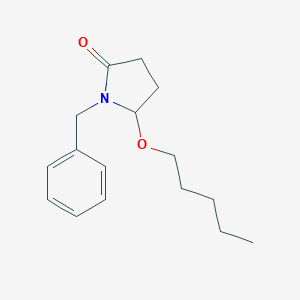
![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
